molecular formula C8H14O B1619259 Bicyclo[2.2.2]octan-1-ol CAS No. 20534-58-1

Bicyclo[2.2.2]octan-1-ol

Cat. No.: B1619259
CAS No.: 20534-58-1
M. Wt: 126.2 g/mol
InChI Key: UOTOQJFVJGLVGK-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octan-1-ol is a bicyclic organic compound with the molecular formula C8H14O. It is characterized by a bicyclo[2.2.2]octane framework with a hydroxyl group attached to one of the bridgehead carbon atoms. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octan-1-ol can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of bicyclo[2.2.2]octene in the presence of a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form bicyclo[2.2.2]octanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form bicyclo[2.2.2]octane using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine for halogenation.

Major Products Formed:

    Oxidation: Bicyclo[2.2.2]octanone.

    Reduction: Bicyclo[2.2.2]octane.

    Substitution: Bicyclo[2.2.2]octyl halides or amines.

Scientific Research Applications

Bicyclo[2.2.2]octan-1-ol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and stereochemistry.

    Biology: The compound is used in the development of biologically active molecules and as a model compound in biochemical studies.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which bicyclo[2.2.2]octan-1-ol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptan-1-ol:

    Bicyclo[3.2.1]octan-1-ol: This compound has a larger bicyclic framework and different chemical properties.

Uniqueness: Bicyclo[2.2.2]octan-1-ol is unique due to its specific ring structure, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

bicyclo[2.2.2]octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-4-1-7(2-5-8)3-6-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTOQJFVJGLVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174528
Record name Bicyclo(2.2.2)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20534-58-1
Record name Bicyclo(2.2.2)octan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020534581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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